molecular formula C16H14N4O4 B2396397 N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 355115-31-0

N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B2396397
CAS RN: 355115-31-0
M. Wt: 326.312
InChI Key: NGLXCTNGKAIBDQ-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Synthesis of Antibacterial and Antifungal Agents : A study by Kumar et al. (2012) detailed the synthesis of thiazolidinone derivatives with potential antibacterial and antifungal activities. Compounds with a quinoxaline moiety, similar in structure to the specified compound, showed activity against various bacterial and fungal strains, indicating the relevance of such structures in developing antimicrobial agents (Kumar et al., 2012).

Solvatochromic Behavior : Research by Krivoruchka et al. (2004) explored the solvatochromism of heteroaromatic compounds, demonstrating how the interaction with protophilic solvents and the formation of complexes can affect the equilibrium and properties of compounds like N-(4-methyl-2-nitrophenyl)acetamide. This research provides insights into the physicochemical interactions and properties of nitrophenyl acetamide derivatives (Krivoruchka et al., 2004).

Nonlinear Optical Material : A study on N-(3-nitrophenyl)acetamide revealed its potential as an organic non-linear optical material, highlighting the diverse applications of nitrophenyl acetamides in materials science (Mahalakshmi et al., 2002).

Biological Activities

Anticancer and Antioxidant Properties : Research into nitrophenyl-group-containing heterocycles has shown the synthesis and characterization of compounds with potential anticancer activity and antioxidant properties, underscoring the therapeutic potential of such chemical structures (Sayed et al., 2021).

Selective Ion Recognition : A study by Vavilova et al. (2016) on thiacalix[4]arene derivatives, which include N-(4-nitrophenyl)acetamide fragments, demonstrated selective recognition for fluoride ions. This research illustrates the utility of nitrophenyl acetamide derivatives in developing selective sensors for ion detection (Vavilova et al., 2016).

properties

IUPAC Name

N-(4-nitrophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c21-15(17-10-5-7-11(8-6-10)20(23)24)9-14-16(22)19-13-4-2-1-3-12(13)18-14/h1-8,14,18H,9H2,(H,17,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLXCTNGKAIBDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

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